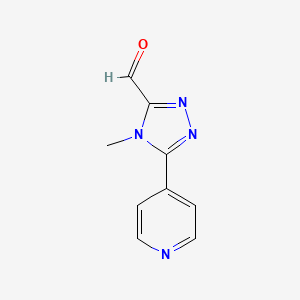
4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxaldehyde is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with 4-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate in a solvent like ethanol . The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxylic acid.
Reduction: 4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and neuroprotective agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The compound may also interact with nucleic acids, disrupting the replication of viruses and bacteria.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a thiol group instead of an aldehyde.
4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxylic acid: Oxidized form of the compound.
4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-methanol: Reduced form of the compound.
Uniqueness
4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its potential pharmacological properties also make it a valuable compound for drug development.
Properties
Molecular Formula |
C9H8N4O |
|---|---|
Molecular Weight |
188.19 g/mol |
IUPAC Name |
4-methyl-5-pyridin-4-yl-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C9H8N4O/c1-13-8(6-14)11-12-9(13)7-2-4-10-5-3-7/h2-6H,1H3 |
InChI Key |
LGABWTVCXASZGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1C2=CC=NC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















